N'-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide
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Overview
Description
N'-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is first functionalized with a phenoxyacetyl group. This can be achieved through an acylation reaction using phenoxyacetyl chloride and piperidine in the presence of a base such as triethylamine.
Introduction of the Oxalamide Moiety: The intermediate is then reacted with oxalyl chloride to introduce the oxalamide group. This step requires careful control of temperature and reaction time to ensure the desired product is obtained.
Final Coupling Reaction: The final step involves coupling the piperidine intermediate with 2,2,2-trifluoroethylamine under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N'-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
N'-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and pharmacological properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N'-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)urea
- N1-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)carbamate
Uniqueness
N'-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide is unique due to its oxalamide moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O4/c19-18(20,21)12-23-17(27)16(26)22-10-13-6-8-24(9-7-13)15(25)11-28-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWCZHLVODSILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)C(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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